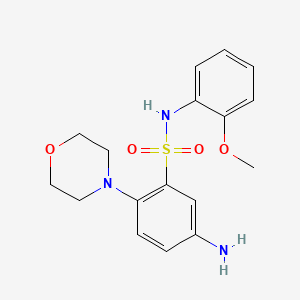

5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide

説明

5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamide compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a benzene ring substituted with an amino group, a methoxy group, and a morpholinyl group, making it a unique and versatile molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring The initial step may include the nitration of benzene to introduce a nitro group, followed by reduction to convert the nitro group to an amino group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like hydrogen gas or sodium borohydride can be employed to reduce nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

科学的研究の応用

Anticancer Activity

Research indicates that sulfonamide derivatives, including 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, exhibit promising anticancer properties. A study evaluated various sulfonamide derivatives for their ability to inhibit cancer cell proliferation. The results demonstrated that certain derivatives could effectively induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.3 | MCF-7 (Breast Cancer) |

| Other Sulfonamides | Varies | Various |

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that play a crucial role in maintaining acid-base balance and are implicated in various diseases, including glaucoma and cancer. The compound has been studied for its inhibitory effects on carbonic anhydrase IX, which is overexpressed in certain tumors. The inhibition of this enzyme can potentially reduce tumor growth and metastasis .

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. Recent studies have explored the antimicrobial efficacy of compounds similar to this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the sulfonamide structure can enhance antimicrobial activity .

Synthesis of Novel Derivatives

The synthesis of this compound serves as a precursor for developing novel derivatives with enhanced biological activities. Researchers have utilized this compound to create libraries of sulfonamide derivatives through various chemical reactions, including coupling reactions with different amines and phenolic compounds .

Drug Development

The compound's structural characteristics make it a valuable scaffold for drug development. Its ability to interact with biological targets can be optimized through medicinal chemistry approaches, leading to the discovery of new therapeutic agents .

Case Study 1: Anticancer Efficacy

In a study published in ResearchGate, researchers synthesized several sulfonamide derivatives and tested their anticancer efficacy against various cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .

Case Study 2: Carbonic Anhydrase Inhibition

Another study focused on the inhibition of carbonic anhydrase IX by sulfonamide derivatives, including the target compound. The findings revealed that the compound effectively inhibited the enzyme at micromolar concentrations, suggesting its therapeutic potential in managing conditions associated with carbonic anhydrase dysregulation .

作用機序

The mechanism by which 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from growing and reproducing.

類似化合物との比較

5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide

Uniqueness: Compared to similar compounds, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has a distinct morpholinyl group, which can influence its reactivity and biological activity. This structural difference may result in unique properties and applications.

生物活性

5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, an amino group, and a morpholine moiety, which are known to contribute to its biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, sulfonamide derivatives have been documented for their role in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Biological Activity Overview

-

Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inducing apoptosis in breast cancer (MCF-7) and leukemia cell lines.

- Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|------------------|------------|----------------------------------|

| MCF-7 | 15.63 | Induction of apoptosis |

| U-937 | 12.34 | Cell cycle arrest |

| CEM-13 | 10.21 | Caspase activation |

- Table 1: Cytotoxicity Data

-

Enzyme Inhibition : The compound has been shown to selectively inhibit certain carbonic anhydrases (hCA IX and XII), which are overexpressed in various tumors.

- Table 2: Enzyme Inhibition Potency

| Enzyme | K_i (nM) |

|-----------------|-----------|

| hCA IX | 89 |

| hCA II | 750 |

- Table 2: Enzyme Inhibition Potency

- Antimicrobial Activity : Preliminary studies suggest that the compound may also exhibit antimicrobial properties, although further investigation is needed to establish its efficacy against specific pathogens.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Effects : A study published in MDPI demonstrated that similar morpholine-containing compounds exhibited higher cytotoxicity compared to standard chemotherapy agents like doxorubicin, indicating the potential for enhanced therapeutic efficacy .

- Mechanistic Insights : Another research article highlighted the role of morpholine derivatives in modulating apoptotic pathways through caspase activation, underscoring their significance in cancer treatment strategies .

- In Vivo Studies : Animal model studies have shown promising results with morpholine derivatives leading to tumor regression, suggesting that further clinical trials could be warranted .

特性

IUPAC Name |

5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-16-5-3-2-4-14(16)19-25(21,22)17-12-13(18)6-7-15(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBORLMWYCWUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326348 | |

| Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326023-21-6 | |

| Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。